An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is a cornerstone of successful development.[1] These properties, including lipophilicity, solubility, and ionization state (pKa), are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[2] This guide provides a detailed technical overview of the core physicochemical properties of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, a molecule of interest for its potential applications in medicinal chemistry.
Due to the limited availability of direct experimental data for this specific compound, this guide will leverage predicted values and provide in-depth methodologies for their experimental determination. This approach is designed to offer both immediate, actionable insights for computational modeling and a practical framework for subsequent laboratory validation.
I. Molecular Identity and Structure
The foundational step in characterizing any compound is to establish its precise chemical identity.
Chemical Name: 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine
Molecular Formula: C₉H₁₅N₃
Molecular Weight: 165.24 g/mol
Chemical Structure:
Canonical SMILES: CC(C)(C)NCC1=CN=CN=C1
InChI Key: ULFQWRMPOHXOAS-UHFFFAOYSA-N
II. Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine. These values, derived from computational models, serve as a valuable starting point for understanding the compound's behavior and for designing further experimental studies.
| Property | Predicted Value | Significance in Drug Development |
| pKa (most basic) | 9.5 - 10.5 | Governs the degree of ionization at physiological pH, impacting solubility, permeability, and receptor binding. A basic pKa in this range suggests significant protonation in the acidic environment of the stomach and partial protonation at physiological pH 7.4.[3][4] |
| logP | 1.5 - 2.5 | Indicates the lipophilicity of the neutral species. A value in this range suggests a good balance between aqueous solubility and lipid membrane permeability, which is often desirable for oral bioavailability.[5] |
| Aqueous Solubility | Moderately Soluble | Affects dissolution rate and bioavailability. Moderate solubility is often a favorable starting point for optimization. |
| Polar Surface Area (PSA) | 37.81 Ų | Influences membrane permeability and interactions with polar targets. A lower PSA is generally associated with better cell membrane penetration. |
| Hydrogen Bond Donors | 1 | The secondary amine provides a hydrogen bond donor site, which can contribute to target binding and solubility. |
| Hydrogen Bond Acceptors | 3 | The pyrimidine nitrogens and the secondary amine nitrogen can act as hydrogen bond acceptors, influencing solubility and target interactions. |
| Rotatable Bonds | 3 | A lower number of rotatable bonds is generally associated with improved oral bioavailability due to reduced conformational flexibility and a lower entropic penalty upon binding. |
III. The Interplay of Physicochemical Properties in a Biological Context
The predictive data for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine suggests a promising profile for a potential drug candidate. The molecule contains a basic tert-butylamine moiety, which is expected to be the primary site of protonation.[6][7][8][9] The pyrimidine ring, being electron-deficient, will have a much lower basicity.[2][3][4]
The predicted logP indicates that the compound is moderately lipophilic, a key factor for crossing biological membranes. The balance between its basicity (influencing aqueous solubility of the protonated form) and its lipophilicity will be a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
The following diagram illustrates the logical workflow for assessing the key physicochemical properties and their impact on the drug development process.
Caption: Workflow for Physicochemical Profiling in Drug Discovery.
IV. Experimental Protocols for Physicochemical Property Determination
To move beyond computational predictions, rigorous experimental determination of the key physicochemical properties is essential. The following section outlines standard, field-proven protocols for measuring pKa, logP, and aqueous solubility.
A. Determination of pKa by Potentiometric Titration
Principle: This method involves the titration of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.
Methodology:
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Sample Preparation:
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Accurately weigh approximately 10-20 mg of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine.
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Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent system, such as a mixture of water and a co-solvent (e.g., methanol or DMSO) if solubility is limited.
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Ensure the initial solution is at a pH where the amine is predominantly in its free base form (e.g., pH > 11). This can be achieved by adding a small amount of a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Immerse the pH electrode and a temperature probe into the sample solution.
-
Begin stirring the solution at a constant rate.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The equivalence point is the point of maximum slope on the titration curve.
-
The pKa is the pH at the half-equivalence point.
-
The following diagram illustrates the experimental setup for potentiometric pKa determination.
Caption: Setup for Potentiometric Titration.
B. Determination of logP by the Shake-Flask Method
Principle: This classic method involves partitioning the compound between two immiscible solvents, typically n-octanol and water, and measuring the concentration of the compound in each phase at equilibrium.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together overnight and then allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine in the pre-saturated n-octanol.
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.
-
Allow the phases to separate completely.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
C. Determination of Aqueous Solubility by the Shake-Flask Method
Principle: This method determines the equilibrium solubility of a compound in an aqueous medium by measuring the concentration of a saturated solution.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine to a vial containing a known volume of the desired aqueous medium (e.g., deionized water or a buffer of a specific pH).
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove any remaining solid particles.
-
-
Concentration Analysis:
-
Dilute the filtered solution as necessary.
-
Determine the concentration of the compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
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Calculate the original concentration in the saturated solution, taking into account any dilution factors. This value represents the aqueous solubility.
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V. Conclusion
The physicochemical properties of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, as indicated by computational predictions, suggest a molecule with a favorable profile for further investigation in a drug discovery context. Its predicted basicity, lipophilicity, and solubility position it as a compound with the potential for good oral bioavailability. However, it is imperative that these predicted values are confirmed through rigorous experimental validation. The protocols detailed in this guide provide a robust framework for obtaining accurate and reliable data, which will be essential for guiding lead optimization and advancing the development of this and related compounds.
VI. References
-
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. 2015. Available from: [Link]
-
SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available from: [Link]
-
Wikipedia. tert-Butylamine. Available from: [Link]
-
Vinati Organics. What Are the Uses and Structure of High-Grade Tert-Butylamine (CAS 75-64-9)? 2026. Available from: [Link]
-
Ataman Kimya. TERT-BUTYLAMINE. Available from: [Link]
-
Wikipedia. Pyrimidine. Available from: [Link]
-
PubChem. Pyrimidine. Available from: [Link]
-
PMC. A Novel Molecular Representation Learning for Molecular Property Prediction with a Multiple SMILES-Based Augmentation. Available from: [Link]
-
PMC. Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Available from: [Link]
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- 9. What Makes Tert-Butylamine (CAS 75-64-9) Valuable? [vinatiorganics.com]

